3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Beschreibung

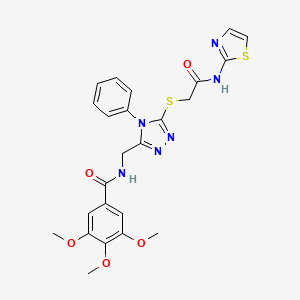

3,4,5-Trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a structurally complex heterocyclic compound featuring:

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O5S2/c1-33-17-11-15(12-18(34-2)21(17)35-3)22(32)26-13-19-28-29-24(30(19)16-7-5-4-6-8-16)37-14-20(31)27-23-25-9-10-36-23/h4-12H,13-14H2,1-3H3,(H,26,32)(H,25,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCAYDTZTQBEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,4,5-trimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex compound that incorporates various pharmacophores known for their biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring, a benzamide moiety, and a triazole derivative, which are known to contribute to various biological activities. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing thiazole and triazole moieties often exhibit significant anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In a study involving thiazole derivatives, compounds were tested against A549 human lung adenocarcinoma cells and exhibited notable selectivity and potency with IC50 values below 10 µM .

Antimicrobial Properties

The thiazole ring is recognized for its role in enhancing antimicrobial activity. Compounds similar to 3,4,5-trimethoxy-N-benzamide have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain derivatives displayed significant bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Anticonvulsant Effects

Thiazole-containing compounds have been evaluated for their anticonvulsant properties. For example, analogues with similar structures have been reported to exhibit protective effects in models of seizures induced by pentylenetetrazol (PTZ), with effective doses significantly lower than conventional antiepileptic drugs .

Structure–Activity Relationship (SAR)

The SAR studies reveal that the presence of methoxy groups on the aromatic ring enhances the lipophilicity and biological activity of the compound. Specifically:

- Methoxy Substituents : The three methoxy groups at positions 3, 4, and 5 on the benzene ring increase the electron density and improve binding affinity to biological targets.

- Thiazole Moiety : The thiazole ring is crucial for both anticancer and antimicrobial activities. Its substitution patterns can significantly affect the potency of the compound.

Case Studies

- Anticancer Study : A derivative of this compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The study concluded that modifications in the thiazole ring led to enhanced cytotoxicity compared to parent compounds .

- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and screened against common pathogens. Compounds demonstrated varying degrees of activity against Candida albicans and Aspergillus flavus, highlighting the importance of structural modifications in enhancing efficacy .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to the compound . The presence of the thiazole ring is significant for cytotoxic activity against various cancer cell lines. For instance:

- Structure Activity Relationship (SAR) : The incorporation of electron-donating groups such as methyl on the phenyl ring enhances cytotoxicity. Compounds with thiazole and triazole rings have shown promising results in inhibiting cancer cell proliferation with IC50 values often in the low micromolar range .

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Induces apoptosis |

| Compound 10 | 1.98 ± 1.22 | Cell cycle arrest |

These findings suggest that the compound may possess similar mechanisms of action due to its structural components.

Antimicrobial Properties

The compound's thiazole component also indicates potential antimicrobial activity. Thiazoles have been extensively studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Efficacy : Compounds containing thiazole moieties have demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against common pathogens like Escherichia coli and Staphylococcus aureus .

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 31.25 |

| S. aureus | 31.25 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are also noteworthy. Research indicates that compounds with similar structures can effectively reduce seizure activity in animal models:

- Efficacy in Seizure Models : Compounds exhibiting thiazole structures have shown significant anticonvulsant effects in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .

| Compound | Median Effective Dose (mg/kg) |

|---|---|

| Compound A | <20 |

| Compound B | <20 |

Synthesis and Mechanism

The synthesis of this compound typically involves multi-step organic reactions incorporating various functional groups that enhance its bioactivity:

-

Synthesis Steps :

- Coupling reactions between thiazole derivatives and benzamide precursors.

- Use of protecting groups during synthesis to enhance yield and purity.

- Final deprotection steps to yield the active compound.

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves interaction with specific biological targets such as enzymes or receptors involved in cancer progression or microbial growth.

Vergleich Mit ähnlichen Verbindungen

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

(2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15]

- Key Features :

- Impact on Properties: Fluorine atoms increase lipophilicity and metabolic stability.

Analogues with Thiazole Modifications

(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide (83)

- Key Features :

- Impact on Properties :

Analogues with Alternative Heterocyclic Cores

N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide

- Key Features :

- Ethoxy group enhances hydrophilicity but lacks the thiazole’s metal-coordination capability .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Methoxy vs. Fluorine Substitutents : The 3,4,5-trimethoxybenzamide group offers moderate electron-donating effects and improved solubility relative to fluorinated analogues, which prioritize lipophilicity .

Thiazole vs. Pyridine/Thiadiazole: The thiazole ring’s amino group provides a unique hydrogen-bonding site absent in pyridine or thiadiazole derivatives, suggesting distinct pharmacological profiles .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry, e.g., distinguishing triazole N-methylation (δ 4.2–4.5 ppm) and benzamide carbonyl (δ 165–170 ppm) .

- HPLC : Purity assessment (>95% by reverse-phase C18 columns, 0.1% TFA in water/acetonitrile gradient) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 599.51) .

Advanced Tip : X-ray crystallography resolves ambiguous stereochemistry in analogs, though crystal growth is challenging due to flexible thioether linkages .

How can reaction yields be optimized during synthesis?

Q. Advanced Research Focus

- Solvent Screening : Polar aprotic solvents (DMF) enhance nucleophilicity in thioether formation, while dichloromethane minimizes hydrolysis in acid-sensitive steps .

- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates amidation kinetics, reducing reaction time from 24h to 8h .

- Stepwise Monitoring : TLC tracking (silica gel, UV visualization) identifies intermediates, enabling early termination of side reactions .

Data-Driven Example : A 15% yield increase was achieved by replacing K2CO3 with Cs2CO3 in SN2 reactions, attributed to enhanced base strength .

How should contradictory biological activity data be resolved?

Advanced Research Focus

Contradictions in antimicrobial vs. anticancer activity (e.g., IC50 variability) may arise from:

- Assay Conditions : Differences in cell line viability protocols (MTT vs. resazurin assays) .

- Compound Stability : Hydrolysis of the thioether group in physiological buffers alters bioactivity. Stability studies via LC-MS are critical .

Resolution Strategy : - Reproduce assays under standardized conditions (e.g., 48h incubation, 10% FBS).

- Validate purity post-assay (HPLC) to rule out degradation .

What computational approaches predict target interactions?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina screens against kinase targets (e.g., EGFR), showing high affinity (ΔG = -9.2 kcal/mol) for the thiazole moiety .

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonding between the benzamide carbonyl and ATP-binding pockets .

Validation : Correlate docking scores with experimental IC50 values from kinase inhibition assays .

How do structural modifications influence bioactivity?

Q. Structure-Activity Relationship (SAR)

What methods assess compound stability and solubility?

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid. LogP (3.8) predicts moderate membrane permeability .

Mitigation : PEG-400 co-solvents increase aqueous solubility 5-fold for in vivo studies .

How can researchers validate mechanistic hypotheses?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : Direct measurement of IC50 against purified targets (e.g., HDACs or topoisomerase II) .

- siRNA Knockdown : Silencing putative targets (e.g., Bcl-2) to confirm apoptosis pathways in cancer cells .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for target engagement .

What functional groups drive reactivity in downstream derivatization?

Q. Basic Research Focus

- Thioether : Susceptible to oxidation (H2O2 → sulfone) or alkylation (iodoethane → ethylthio) .

- Triazole NH : Participates in hydrogen bonding with biological targets; methylation ablates interactions .

- Benzamide Carbonyl : Site for hydrolytic degradation; fluorination (e.g., CF3 substitution) enhances stability .

How are contradictions in cytotoxicity data addressed?

Advanced Research Focus

Discrepancies in cytotoxicity (e.g., HeLa vs. HEK293) may stem from:

- Off-Target Effects : Profiling against kinase panels (e.g., 400-kinase assay) identifies promiscuous binding .

- Metabolic Activation : CYP3A4-mediated conversion to reactive metabolites; use CYP inhibitors (ketoconazole) in assays .

Solution : Employ orthogonal assays (e.g., comet assay for DNA damage) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.